Bosentan
Overview
Description
Bosentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. It works by blocking the action of endothelin, a potent vasoconstrictor, thereby reducing blood pressure in the pulmonary arteries . This compound is marketed under the trade name Tracleer and is available in tablet form for oral administration .
Mechanism of Action
Target of Action
Bosentan is a dual endothelin receptor antagonist . It primarily targets the endothelin receptors type A (ETA) and type B (ETB) . These receptors are involved in the constriction of the pulmonary blood vessels .
Mode of Action
This compound works by blocking the action of endothelin molecules . Endothelin is a natural substance that causes blood vessels to narrow and prevents normal blood flow in people who have pulmonary arterial hypertension (PAH) . By blocking the binding of endothelin to its receptors, this compound negates endothelin’s deleterious effects .
Biochemical Pathways
This compound affects the biochemical pathways involving endothelin . By blocking the action of endothelin, this compound prevents the narrowing of blood vessels, which would otherwise lead to high blood pressure . It has been suggested that this compound exerts cardioprotective effects by inhibiting the CHOP and GRP78 expressions .
Pharmacokinetics
This compound is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 (and possibly CYP2C19), producing three metabolites . One of these metabolites, Ro 48-5033, is pharmacologically active and may contribute 10 to 20% to the total activity of the parent compound . The bioavailability of this compound is about 50% .
Result of Action
The molecular and cellular effects of this compound’s action include improvements in electrocardiographic, hemodynamic, and left ventricular function tests . It also effectively reduces cardiac ANP, BNP, cTn-I levels, and significantly increases cardiac ATPase enzymes (Na + K + ATPase and Ca 2+ ATPase) and HO-1 levels . This compound therapy inhibits IRI-induced up-regulated CHOP and GRP78-protein expressions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of other medications can affect the action of this compound. It is contraindicated in people taking glyburide due to an increased risk of increased liver enzymes and liver damage when these two agents are taken together . Use of this compound with cyclosporine is also contraindicated because cyclosporine A has been shown to markedly increase serum concentration of this compound .
Biochemical Analysis
Biochemical Properties
Bosentan is a specific and competitive antagonist at endothelin receptor types ET A and ET B . It blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects . This compound is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4, producing three metabolites .
Cellular Effects
This compound is used to treat pulmonary hypertension by blocking the action of endothelin molecules that would otherwise promote narrowing of the blood vessels and lead to high blood pressure . It has also been shown to exert cardioprotective effects during myocardial ischemia-reperfusion injury in experimental rats .
Molecular Mechanism
This compound works by blocking the action of endothelin molecules, which would otherwise promote narrowing of the blood vessels and lead to high blood pressure . It is a specific and competitive antagonist at endothelin receptor types ET A and ET B .
Temporal Effects in Laboratory Settings
Long-term administration of this compound has been shown to improve clinical status in most patients, with a 92% estimate for survival at 48 weeks in one study . Steady-state concentrations are achieved within 3–5 days after multiple-dose administration .
Dosage Effects in Animal Models
In both healthy albino rats and diabetic rats, a single dose of this compound did not affect blood glucose levels . This suggests that this compound has no hypoglycemic effect, implying that the drug-drug interaction with teneligliptin is of the pharmacokinetic kind .
Metabolic Pathways
This compound is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites . Three metabolites have been identified, formed by cytochrome P450 (CYP) 2C9 and 3A4 .
Transport and Distribution
This compound is approximately 98% bound to albumin, and during multiple-dose administration, it has a volume of distribution of 30L and a clearance of 17 L/h .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with endothelin receptors on the cell membrane to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bosentan involves the reaction of 4-tert-butyl-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)benzenesulfonamide with appropriate reagents under controlled conditions . The process typically includes steps such as protection and deprotection of functional groups, coupling reactions, and purification steps to obtain the final product.
Industrial Production Methods: In industrial settings, this compound is produced using a multi-step synthesis process that ensures high purity and yield. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Bosentan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted sulfonamides .
Scientific Research Applications
Bosentan has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic potential in treating pulmonary arterial hypertension and other cardiovascular diseases
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Ambrisentan: Another endothelin receptor antagonist used for pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with improved efficacy and safety profile compared to bosentan.
Uniqueness of this compound: this compound is unique due to its dual antagonistic action on both endothelin receptor A and endothelin receptor B, providing a broader therapeutic effect compared to selective antagonists .
Properties
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPICJJJRGTNOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046627 | |
Record name | Bosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bosentan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5)., 9.04e-03 g/L | |
Record name | Bosentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00559 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bosentan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Endothelin-1 (ET-1) is a neurohormone, the effects of which are mediated by binding to ETA and ETB receptors in the endothelium and vascular smooth muscle. It displays a slightly higher affinity towards ETA receptors than ETB receptors. ET-1 concentrations are elevated in plasma and lung tissue of patients with pulmonary arterial hypertension, suggesting a pathogenic role for ET-1 in this disease. Bosentan is a specific and competitive antagonist at endothelin receptor types ETA and ETB. | |
Record name | Bosentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00559 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
147536-97-8 | |
Record name | Bosentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147536-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bosentan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147536978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bosentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00559 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-3-Methyl-2-[pentanoyl-[[2'-(1H-tetrazol-5-yl)phenyl]phenyl]-4-ylmethyl]amino]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOSENTAN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUL93R30K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Bosentan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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